(S)-C12-200

Description

BenchChem offers high-quality (S)-C12-200 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-C12-200 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

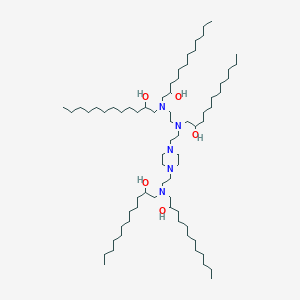

1-[2-[bis(2-hydroxydodecyl)amino]ethyl-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl]amino]dodecan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H145N5O5/c1-6-11-16-21-26-31-36-41-46-66(76)61-73(58-60-75(64-69(79)49-44-39-34-29-24-19-14-9-4)65-70(80)50-45-40-35-30-25-20-15-10-5)57-55-71-51-53-72(54-52-71)56-59-74(62-67(77)47-42-37-32-27-22-17-12-7-2)63-68(78)48-43-38-33-28-23-18-13-8-3/h66-70,76-80H,6-65H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHYPUORVDKRTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H145N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1136.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-C12-200: A Key Ionizable Lipid for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-C12-200 is a stereopure ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines. Its unique chemical structure allows for efficient encapsulation of mRNA, cellular uptake, and subsequent endosomal escape, leading to effective protein translation within the target cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of (S)-C12-200, along with detailed experimental protocols for its use in research and development.

Chemical Structure and Physicochemical Properties

(S)-C12-200, with the formal name 1,1′-[[2-[4-[2-[[2-[bis[(2S)-2-hydroxydodecyl]amino]ethyl][(2S)-2-hydroxydodecyl]amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol, is a complex molecule with a branched-tail structure. The "(S)" designation indicates the specific stereochemistry at the chiral centers within the hydroxydodecyl chains, which has been shown to influence the efficacy of mRNA delivery compared to its (R)-isomer or the racemic mixture.

Below is a summary of its key identifiers and physicochemical properties:

| Property | Value | Reference |

| IUPAC Name | 1,1′-[[2-[4-[2-[[2-[bis[(2S)-2-hydroxydodecyl]amino]ethyl][(2S)-2-hydroxydodecyl]amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol | [1] |

| CAS Number | 1226552-44-8 | [1] |

| Molecular Formula | C₇₀H₁₄₅N₅O₅ | [2] |

| Molecular Weight | 1136.96 g/mol | [1] |

| pKa | 7.12 | [1] |

| Solubility | Soluble in Ethanol, DMSO, DMF | [3][4] |

| Appearance | Liquid | [4] |

Synthesis and Characterization

The synthesis of (S)-C12-200 involves a multi-step process that requires careful control of stereochemistry. While detailed proprietary synthesis protocols are not publicly available, the general approach involves the reaction of a chiral amine precursor with appropriate alkylating agents.

Characterization of (S)-C12-200 is crucial to ensure its purity and identity. Standard analytical techniques that can be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the molecular weight and elemental composition.[7]

-

Purity Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector is used to determine the purity of the final product.

Experimental Protocols

Formulation of (S)-C12-200 containing Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes a general method for formulating LNPs encapsulating mRNA using a microfluidic mixing approach. The ratios of the lipid components can be optimized for specific applications.

Materials:

-

(S)-C12-200

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)

-

Cholesterol

-

PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

-

mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)

-

Ethanol

-

Microfluidic mixing device

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve (S)-C12-200, DOPE, cholesterol, and PEG-lipid in ethanol to achieve the desired stock concentrations.

-

Prepare mRNA Solution: Dilute the mRNA to the target concentration in the low pH buffer.

-

Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid mixture in one syringe and the mRNA solution in another.

-

Formulation: Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams leads to the self-assembly of LNPs.

-

Purification: The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

-

Characterization: Characterize the formulated LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vitro Transfection using (S)-C12-200 LNPs

This protocol outlines a general procedure for transfecting cells in culture with mRNA-loaded LNPs.

Materials:

-

Cells of interest (e.g., hepatocytes, immune cells)

-

Cell culture medium

-

(S)-C12-200 LNPs encapsulating reporter mRNA (e.g., luciferase or GFP)

-

96-well plates

-

Assay reagents for detecting protein expression

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal growth and transfection.

-

LNP Treatment: On the day of transfection, replace the cell culture medium with fresh medium containing the desired concentration of mRNA-loaded LNPs.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

-

Assay: Lyse the cells and perform the appropriate assay to quantify the expression of the reporter protein.

Biological Activity and Mechanism of Action

The biological activity of (S)-C12-200 is centered on its ability to efficiently deliver mRNA into the cytoplasm of target cells. This process can be broken down into several key steps:

-

Cellular Uptake: LNPs containing (S)-C12-200 are primarily taken up by cells through endocytosis, with macropinocytosis being a significant pathway.[8]

-

Endosomal Escape: Once inside the endosome, the acidic environment (pH ~5.5-6.5) leads to the protonation of the amine groups on (S)-C12-200. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane. This interaction is thought to induce a transition from a bilayer to a non-bilayer (hexagonal HII) phase, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[9][10] Another proposed mechanism is the "proton sponge effect," where the buffering capacity of the ionizable lipid leads to an influx of protons and chloride ions, causing osmotic swelling and rupture of the endosome.[10][11]

-

mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the encoded protein.

Signaling Pathways and Immune Response

LNPs formulated with ionizable lipids like C12-200 can also modulate the immune system. This intrinsic adjuvant activity is crucial for the efficacy of mRNA vaccines. The proposed mechanism involves the activation of innate immune signaling pathways. Cationic lipids have been shown to activate Toll-like receptors (TLRs), such as TLR2 and TLR4, and the NLRP3 inflammasome.[12][13] This activation leads to the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and IFN-γ, which in turn promote the activation and differentiation of T cells, leading to a robust adaptive immune response.[1][14][15]

Visualizations

Caption: Cellular uptake and endosomal escape mechanism of (S)-C12-200 LNPs.

Caption: Innate immune signaling pathway activated by (S)-C12-200 LNPs.

Conclusion

(S)-C12-200 is a highly effective ionizable lipid that plays a pivotal role in the successful delivery of mRNA. Its well-defined stereochemistry and unique structural features contribute to its superior performance in LNP formulations. Understanding its physicochemical properties, mastering its formulation into LNPs, and elucidating its biological mechanisms of action are essential for the continued development of next-generation mRNA-based therapeutics and vaccines. This technical guide serves as a valuable resource for researchers and developers working to harness the full potential of this innovative delivery vehicle.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. C12-200, 1220890-25-4 | BroadPharm [broadpharm.com]

- 4. medkoo.com [medkoo.com]

- 5. Molecular Insight into Lipid Nanoparticle Assembly from NMR Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 10. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(S)-C12-200 Ionizable Lipid: A Technical Guide for Researchers

(S)-C12-200 is a synthetic, stereopure ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its pH-sensitive nature is central to its function, enabling efficient encapsulation of genetic material and facilitating its release into the cytoplasm of target cells. This technical guide provides an in-depth overview of (S)-C12-200, including its chemical properties, mechanism of action, and methodologies for its use in research and drug development.

Core Concepts and Mechanism of Action

(S)-C12-200 is a branched-chain lipidoid characterized by a polyamine core and multiple hydroxylated dodecyl chains.[1][2][3] The key to its efficacy lies in its ionizable nature. At a physiological pH of 7.4, (S)-C12-200 is predominantly neutral, which minimizes non-specific interactions with biological membranes and reduces potential toxicity.[4][5] However, within the acidic environment of the endosome (pH 5.0-6.5), the amine groups of (S)-C12-200 become protonated, leading to a net positive charge.[4][6]

This charge switch is crucial for the endosomal escape of the LNP's cargo. The positively charged LNPs are thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated nucleic acids into the cytoplasm, where they can be translated into proteins (in the case of mRNA) or mediate gene silencing (in the case of siRNA).[4][7] The apparent pKa of the LNP formulation, which is the pH at which 50% of the ionizable lipids are protonated, is a critical parameter influencing delivery efficiency.[8][9][10] For (S)-C12-200, the pKa is reported to be 7.12.[11]

Recent research has highlighted the importance of stereochemistry in the efficacy of ionizable lipids. Studies have shown that LNPs formulated with the stereopure (S)-C12-200 isomer exhibit significantly enhanced mRNA delivery and translation in vivo compared to those formulated with the racemic mixture or the (R)-C12-200 isomer.[5][11]

Quantitative Data Summary

The following tables summarize key quantitative data for (S)-C12-200 and its LNP formulations as reported in the literature.

| Physicochemical Properties | Value | Reference |

| Molecular Formula | C₇₀H₁₄₅N₅O₅ | [11] |

| Molecular Weight | 1137.0 g/mol | [11] |

| CAS Number | 1226552-44-8 | [11] |

| pKa | 7.12 | [11] |

| Purity | ≥98% | [11] |

| Solubility | Soluble in Ethanol | [11] |

| LNP Formulation Molar Ratios | Ionizable Lipid : Phospholipid : Cholesterol : PEG-Lipid | Reference |

| General Formulation 1 | 35 : 16 : 46.5 : 2.5 | [12][13] |

| General Formulation 2 | 35 : 10 : 53.5 : 1.5 | [8] |

| siRNA Formulation | 50 : 10 : 38.5 : 1.5 (with DSPC and DMG-PEG2000) | [12] |

| In Vivo Performance | Metric | Value/Observation | Reference |

| Primary Target Organ | Organ with highest protein expression | Liver | [12][13] |

| Secondary Target Organs | Organs with lower protein expression | Spleen | [6][13] |

| Stereoisomer Efficacy | In vivo mRNA delivery | (S)-C12-200 > (R)-C12-200 and racemic C12-200 | [5][11] |

| Toxicity | Histological analysis of liver | Dark clusters of cells indicating potential necrosis and acute toxicity observed with C12-200 at 0.5 mg/kg mRNA dose. | [12] |

| Immunogenicity | Serum cytokine levels (TNFα and IL-6) | Slight increase observed with C12-200 LNPs. | [12] |

Experimental Protocols

Synthesis of (S)-C12-200

While a specific, detailed protocol for the synthesis of the stereopure (S)-C12-200 is proprietary, the general synthesis of related ionizable lipids involves a straightforward chemical reaction. The synthesis of a library of ionizable lipids with varying tail lengths based on the C12-200 structure has been described and involves the following steps:

-

Epoxide Synthesis: An alkene of the desired alkyl length is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), in an epoxidation reaction to form the corresponding epoxide.[14]

-

SN2 Reaction: The synthesized alkyl epoxide is then reacted with the polyamine core (in the case of C12-200, the "200" polyamine core) via a nucleophilic substitution (SN2) reaction. This reaction attaches the alkyl tails to the amine groups of the core, forming the final ionizable lipid.[4][14]

To obtain the stereopure (S)-C12-200, a stereospecific synthesis route starting from a chiral precursor for the epoxide tail would be required.

Formulation of (S)-C12-200 LNPs

Lipid nanoparticles encapsulating nucleic acids are typically formulated using a rapid mixing technique, such as microfluidics. This process ensures the controlled self-assembly of the lipids around the nucleic acid cargo.

-

Lipid Mixture Preparation: The ionizable lipid ((S)-C12-200), phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., C14-PEG2000) are dissolved in ethanol at a specific molar ratio (see table above).[8][12][13]

-

Aqueous Phase Preparation: The mRNA or siRNA is diluted in an acidic aqueous buffer, such as a 10 mM sodium citrate buffer at pH 3.0.[13]

-

Microfluidic Mixing: The ethanolic lipid solution and the aqueous nucleic acid solution are rapidly mixed using a microfluidic device (e.g., from Precision NanoSystems). The flow rate ratio of the aqueous to ethanolic phase is typically 3:1.[13] This rapid mixing lowers the polarity of the solvent, leading to the encapsulation of the nucleic acid within the self-assembling lipids, forming the LNP core.

-

Purification and Buffer Exchange: The resulting LNP solution is then dialyzed against a physiological buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs, preparing them for in vivo administration.

Visualizing Key Processes

To better understand the mechanisms and workflows associated with (S)-C12-200, the following diagrams have been generated using Graphviz.

References

- 1. C12-200, 1220890-25-4 | BroadPharm [broadpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

The Pivotal Role of pKa in (S)-C12-200 Mediated Endosomal Escape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between the pKa of the ionizable cationic lipid (S)-C12-200 and its function in facilitating endosomal escape, a key bottleneck in the delivery of nucleic acid therapeutics. Understanding and optimizing this parameter is paramount for the rational design of potent lipid nanoparticle (LNP) formulations.

The Significance of pKa in LNP-Mediated Delivery

Ionizable lipids, such as (S)-C12-200, are integral components of LNPs, designed to remain largely neutral at physiological pH (around 7.4) to minimize toxicity and non-specific interactions in the bloodstream. Upon endocytosis into the target cell, the LNP is trafficked into the endosome, where the internal pH progressively drops from approximately 6.5 in early endosomes to 5.0-5.5 in late endosomes and lysosomes.

This acidic environment triggers the protonation of the tertiary amines of (S)-C12-200, leading to a net positive charge on the LNP. This charge reversal is the linchpin for endosomal escape, as it facilitates the interaction of the LNP with the anionic endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm. The efficiency of this process is critically dependent on the pKa of the ionizable lipid. An optimal pKa ensures that the LNP becomes sufficiently charged within the endosomal pathway to induce membrane fusion or destabilization.

Quantitative Data for (S)-C12-200 and Formulations

The intrinsic pKa of the (S)-C12-200 molecule and the apparent pKa of LNP formulations are crucial parameters. The apparent pKa is influenced by the entire lipid composition of the nanoparticle.

| Parameter | Value | Reference |

| Intrinsic pKa of (S)-C12-200 | 7.12 | [1][2] |

| Apparent pKa of C12-200 LNP (Original) | 7.25 | [3][4] |

| Apparent pKa of C12-200 LNP (Optimized for mRNA delivery) | 6.96 | [3][4] |

| Apparent pKa of LNP A10 (C12-200:DOPE:Cholesterol:PEG at 35:10:53.5:1.5) | 6.308 | [5] |

| Apparent pKa of LNP A14 (C12-200:DOPE:Cholesterol:PEG at 35:16:46.5:2.5) | 5.848 | [5] |

Experimental Protocols

Determination of Apparent pKa using the TNS Assay

The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay is a widely used fluorescence-based method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits enhanced fluorescence upon binding to the positively charged surface of the LNPs.

Workflow for TNS Assay

Caption: Workflow for determining the apparent pKa of LNPs using the TNS assay.

Detailed Methodology:

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 10. These buffers should contain 150 mM NaCl, 10 mM sodium phosphate, 10 mM sodium citrate, and 10 mM sodium borate to ensure consistent ionic strength.[3]

-

TNS Stock Solution: Prepare a 300 µM stock solution of TNS in dimethyl sulfoxide (DMSO).[3]

-

LNP Sample Preparation: Prepare "blank" LNPs (without the nucleic acid cargo) and dilute them in the respective pH buffers.

-

Assay Plate Setup: In a 96-well plate, mix 100 µL of the diluted blank LNP suspension with 2 µL of the 300 µM TNS stock solution for each pH point.[3]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 325 nm and an emission wavelength of 425 nm.[3]

-

Data Analysis: Plot the fluorescence intensity as a function of pH. The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed. This is typically determined by fitting the data to a sigmoidal curve.

Assessment of Endosomal Escape using the Galectin-8 (Gal8) Reporter Assay

The Galectin-8 (Gal8) reporter assay is a cell-based method to visualize and quantify endosomal escape. Gal8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of the endosomal membrane upon membrane rupture. By using a cell line that stably expresses a fluorescently tagged Gal8 (e.g., Gal8-GFP), endosomal escape events can be observed as the formation of fluorescent puncta.

Workflow for Galectin-8 Assay

Caption: Workflow for assessing endosomal escape using the Galectin-8 reporter assay.

Detailed Methodology:

-

Cell Culture: Use a stable cell line expressing a fluorescently tagged Galectin-8, such as HEK293T/17 Gal8-GFP cells.[6]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 15,000 cells per well and incubate overnight.[6]

-

LNP Treatment: Treat the cells with the LNP formulations at a concentration of 100 ng of nucleic acid per well.[6]

-

Controls: Include a positive control for endosomal disruption, such as 100 µM chloroquine, and an untreated negative control.[6]

-

Incubation: Incubate the cells with the LNPs for desired time points, for example, 3 and 24 hours.

-

Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

-

Quantification: Quantify the number of fluorescent Gal8 puncta per cell. An increase in the number of puncta indicates a higher frequency of endosomal escape events.

Mechanism of (S)-C12-200 Mediated Endosomal Escape

The endosomal escape of LNPs formulated with (S)-C12-200 is a multi-step process driven by the pH-dependent ionization of the lipid.

Endosomal Escape Pathway

Caption: The proposed mechanism of LNP endosomal escape mediated by (S)-C12-200.

Mechanism Description:

-

Neutral State: In the bloodstream at physiological pH (~7.4), (S)-C12-200 is predominantly in a neutral, deprotonated state. This minimizes interactions with blood components and non-target cells.

-

Endocytosis: The LNP is taken up by target cells via endocytosis.

-

Endosomal Acidification: As the LNP traffics through the endosomal pathway, the pH of the vesicle lumen decreases.

-

Protonation: In the acidic environment of the late endosome, the tertiary amine groups of (S)-C12-200 become protonated, resulting in a positively charged LNP surface.

-

Membrane Interaction: The positively charged LNP interacts electrostatically with the negatively charged lipids of the inner endosomal membrane.

-

Membrane Destabilization: This interaction leads to the destabilization and disruption of the endosomal membrane, potentially through the formation of non-bilayer lipid phases or pore formation.

-

Cargo Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid therapeutic to escape into the cytoplasm, where it can exert its biological function.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c.web.umkc.edu [c.web.umkc.edu]

- 5. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of (S)-C12-200 for Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-C12-200 is a stereopure, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery. Its unique structural properties make it a highly effective component of lipid nanoparticles (LNPs) for the encapsulation and cellular delivery of mRNA and siRNA. The chirality of (S)-C12-200 has been shown to significantly enhance mRNA translation compared to its racemic or (R)-configured counterparts, making it a critical component for the development of next-generation RNA-based therapeutics and vaccines.[1] This technical guide provides a comprehensive overview of the synthesis and purification of (S)-C12-200, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers in its successful production and application.

Synthesis of (S)-C12-200

The synthesis of (S)-C12-200 is achieved through a nucleophilic substitution reaction (SN2) between a piperazine-containing polyamine core and a chiral epoxide. This multi-step process requires careful control of reaction conditions to ensure the desired stereochemistry and high purity of the final product.

Experimental Protocol: Synthesis of (S)-C12-200

This protocol is a representative procedure based on established synthetic routes for similar ionizable lipids.

Materials:

-

1-(2-aminoethyl)piperazine

-

(S)-1,2-epoxydodecane

-

Ethanol (anhydrous)

-

Acetonitrile (anhydrous)

-

Triethylamine

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Reaction Scheme:

The synthesis involves a two-step process:

-

Partial Alkylation of Piperazine: Reaction of 1-(2-aminoethyl)piperazine with a limited amount of (S)-1,2-epoxydodecane to form an intermediate.

-

Full Alkylation: Further reaction of the intermediate with an excess of (S)-1,2-epoxydodecane to yield the final (S)-C12-200 product.

Step-by-Step Procedure:

-

Step 1: Intermediate Synthesis

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(2-aminoethyl)piperazine (1 equivalent) in anhydrous ethanol.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add (S)-1,2-epoxydodecane (2.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at 50°C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude intermediate can be used in the next step without further purification or purified by column chromatography if necessary.

-

-

Step 2: Final Product Synthesis

-

Dissolve the crude intermediate from Step 1 in anhydrous acetonitrile.

-

Add an excess of (S)-1,2-epoxydodecane (4-5 equivalents).

-

Heat the reaction mixture to 80°C and stir for 48-72 hours.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Work-up and Purification:

-

Dissolve the crude product in dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude (S)-C12-200 by silica gel column chromatography. A gradient elution system of dichloromethane and methanol is typically effective.

Quantitative Data Summary

| Parameter | Value | Reference/Note |

| Starting Materials | ||

| 1-(2-aminoethyl)piperazine | 1 eq | Commercially available |

| (S)-1,2-epoxydodecane | ~6-7 eq (total) | Commercially available |

| Triethylamine | 1.1 eq | Base catalyst |

| Reaction Conditions | ||

| Step 1 Temperature | 50°C | |

| Step 1 Time | 24 hours | Monitor by TLC |

| Step 2 Temperature | 80°C | |

| Step 2 Time | 48-72 hours | Monitor by TLC |

| Purification | ||

| Method | Silica Gel Column Chromatography | |

| Eluent System | Dichloromethane/Methanol gradient | |

| Expected Yield | Variable | Dependent on reaction scale and purification efficiency |

| Purity | >95% | Determined by NMR and LC-MS |

Purification of (S)-C12-200

Due to the chiral nature of (S)-C12-200, achieving high enantiomeric purity is critical for its biological function. Chiral column chromatography is the method of choice for separating the (S)-enantiomer from any residual (R)-enantiomer or racemic mixture.

Experimental Protocol: Chiral HPLC Purification

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating chiral amines and amino alcohols.

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific column and compound.

-

A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

Step-by-Step Procedure:

-

Dissolve the purified (S)-C12-200 from the silica gel chromatography in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution profile using the UV detector.

-

Collect the fractions corresponding to the (S)-enantiomer peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified (S)-C12-200.

Quantitative Data Summary for Chiral Purification

| Parameter | Value/Condition | Reference/Note |

| Chromatography System | Preparative HPLC | |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Column selection is critical |

| Mobile Phase | Hexane/Isopropanol with Diethylamine | Optimize ratio for best separation |

| Detection | UV | Wavelength based on chromophore |

| Expected Enantiomeric Purity | >99% | Determined by analytical chiral HPLC |

Characterization of (S)-C12-200

The identity, purity, and stereochemistry of the synthesized (S)-C12-200 must be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule. The spectra should be consistent with the expected structure of (S)-C12-200.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

-

Chiral HPLC: Analytical chiral HPLC is used to determine the enantiomeric purity of the final product.

Visualization of Workflows

Synthesis Workflow

Caption: Synthesis and purification workflow for (S)-C12-200.

Lipid Nanoparticle Formulation Workflow

(S)-C12-200 is a key component in the formulation of lipid nanoparticles for nucleic acid delivery. The following diagram illustrates a typical LNP formulation process using microfluidic mixing.

Caption: Microfluidic-based formulation of (S)-C12-200 LNPs.

Conclusion

The successful synthesis and purification of high-purity (S)-C12-200 are critical for advancing the development of potent and safe RNA-based therapeutics. This guide provides a detailed framework for the chemical synthesis, purification, and characterization of this important ionizable lipid. By following these protocols and understanding the underlying principles, researchers can confidently produce (S)-C12-200 and incorporate it into advanced lipid nanoparticle delivery systems for a wide range of biomedical applications.

References

The Decisive Role of Stereochemistry in C12-200 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionizable lipid C12-200 has been a subject of significant interest in the field of nucleic acid delivery, particularly for small interfering RNA (siRNA) and messenger RNA (mRNA) therapeutics. Its efficacy in mediating potent gene silencing and protein expression has been well-documented. However, the influence of its stereochemistry on therapeutic efficacy and tolerability has emerged as a critical factor for consideration in the design of next-generation lipid nanoparticle (LNP) delivery systems. This technical guide provides an in-depth analysis of the role of C12-200's stereoisomers in its overall performance, offering a comprehensive overview of the quantitative data, experimental methodologies, and mechanistic insights for researchers and drug development professionals. It has been demonstrated that stereopure LNPs, specifically the S-enantiomer of C12-200, exhibit significantly enhanced in vivo mRNA delivery compared to the racemic mixture and the R-enantiomer, a phenomenon attributed to improved in vivo tolerability rather than altered biophysical properties of the nanoparticles.

Introduction

Lipid nanoparticles have revolutionized the field of nucleic acid therapeutics, providing a safe and effective vehicle for the delivery of siRNA and mRNA. The ionizable cationic lipid is a key component of these formulations, facilitating the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. C12-200 is a branched-chain ionizable lipidoid that has demonstrated high potency in preclinical models.[1][2] Commercially available C12-200 is a racemic mixture of stereoisomers.[3] Recent investigations into the stereochemistry of ionizable lipids have revealed that the three-dimensional arrangement of atoms can have a profound impact on the safety and efficacy of LNPs.[4][5][6] This guide focuses on the pivotal study that elucidated the role of stereoisomerism in the efficacy of C12-200, providing a detailed examination of the experimental data and protocols.

Quantitative Data on C12-200 Stereoisomer Efficacy

A key study systematically evaluated the in vivo efficacy of LNPs formulated with stereopure C12-200-S, C12-200-R, and the racemic mixture for mRNA delivery. The results demonstrated a significant enhancement in delivery for the S-isomer.

| Stereoisomer | Fold Increase in mRNA Delivery (vs. Racemic) | Fold Increase in mRNA Delivery (vs. C12-200-R) | Reference |

| C12-200-S | Up to 2.8-fold | Up to 6.1-fold | [6][7] |

| C12-200-R | - | - | [6][7] |

| Racemic C12-200 | 1 (baseline) | - | [6][7] |

Experimental Protocols

Synthesis of Stereopure C12-200 Isomers

The synthesis of stereopure C12-200-R and C12-200-S was achieved through the reaction of a multiamine core with chiral epoxides. While a detailed, step-by-step protocol is not publicly available, the general synthetic scheme is as follows:

Reactants:

-

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine

-

(R)-2-decyloxirane (for C12-200-R)

-

(S)-2-decyloxirane (for C12-200-S)

General Procedure:

The multiamine core is reacted with the respective chiral epoxide in a suitable solvent. The reaction mixture is then subjected to purification, typically using silica gel chromatography, to isolate the desired stereopure C12-200 isomer.[6] The synthesis of β-amino alcohols from the ring-opening of epoxides with amines is a well-established chemical transformation, often performed under neat conditions or in a solvent, and can be catalyzed by acids or enzymes.[8][9][10][11]

Lipid Nanoparticle (LNP) Formulation

LNPs were formulated using a microfluidic mixing approach, a reproducible and scalable method for nanoparticle synthesis.

Lipid Composition:

The LNPs were composed of the following lipids at various molar ratios:

-

Ionizable Lipid: C12-200 (racemic, S-isomer, or R-isomer)

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

PEG-lipid: A lipid-anchored polyethylene glycol (e.g., DMG-PEG 2000)

Microfluidic Mixing Protocol:

-

Preparation of Solutions:

-

Microfluidic Mixing:

-

The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes.

-

The solutions are then pumped through a microfluidic mixing device (e.g., NanoAssemblr) at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 15 mL/min).[13]

-

-

Purification:

-

The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated nucleic acids.

-

In Vivo Evaluation of LNP Efficacy

The in vivo efficacy of the C12-200 stereoisomer LNPs was assessed using a Cre-LoxP reporter mouse model (Ai14 mice).

Animal Model:

-

Ai14 mice, which have a loxP-flanked STOP cassette upstream of a tdTomato reporter gene. Cre recombinase expression leads to the excision of the STOP cassette and subsequent tdTomato expression.

Experimental Procedure:

-

LNP Administration:

-

Tissue Harvesting and Processing:

-

At a predetermined time point (e.g., 72 hours) post-injection, mice are euthanized.

-

The liver is perfused with a collagenase solution to digest the extracellular matrix.[6][14][15][16][17]

-

Hepatocytes and other liver cell populations are isolated through centrifugation and/or cell sorting techniques.[6][14][15][16][17]

-

-

Analysis of tdTomato Expression:

-

Flow Cytometry: Isolated liver cells are stained with antibodies against cell surface markers (e.g., for hepatocytes, Kupffer cells, endothelial cells) and analyzed for tdTomato fluorescence to quantify the percentage of transfected cells.[18][19][20][21]

-

Whole-body and Ex Vivo Organ Imaging: In vivo and ex vivo imaging of tdTomato fluorescence can be performed using an in vivo imaging system (IVIS) to assess the biodistribution of LNP-mediated delivery.[22][23][24][25][26]

-

Signaling Pathways and Experimental Workflows

LNP Cellular Uptake and Endosomal Escape

The delivery of the nucleic acid payload to the cytoplasm is a multi-step process.

Caption: Cellular uptake and endosomal escape pathway of LNPs.

The ionizable lipid C12-200 plays a crucial role in endosomal escape. In the acidic environment of the late endosome, the amine groups of C12-200 become protonated. This positive charge is thought to facilitate the disruption of the endosomal membrane through two primary proposed mechanisms:

-

Proton Sponge Effect: The influx of protons and counter-ions into the endosome leads to osmotic swelling and eventual rupture.

-

Interaction with Anionic Lipids: The cationic C12-200 interacts with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer lipid phases and membrane destabilization.

While the precise mechanism by which C12-200 stereochemistry influences this process is not fully elucidated, the improved in vivo tolerability of the S-isomer suggests a potential reduction in off-target membrane interactions or inflammatory responses, which could indirectly lead to more efficient and targeted delivery.

Experimental Workflow for In Vivo Efficacy Assessment

The workflow for evaluating the in vivo efficacy of C12-200 stereoisomers is a multi-step process involving LNP formulation, animal studies, and cellular analysis.

Caption: Experimental workflow for in vivo efficacy assessment.

Conclusion

The stereochemistry of the ionizable lipid C12-200 is a critical determinant of its in vivo efficacy for mRNA delivery. The superior performance of the S-enantiomer, attributed to its enhanced tolerability, underscores the importance of considering stereoisomeric purity in the design and development of LNP-based therapeutics. This technical guide provides a foundational understanding of the quantitative differences, experimental approaches, and potential mechanistic underpinnings of this phenomenon. Further research into the precise molecular interactions that govern the differential tolerability and endosomal escape of C12-200 stereoisomers will be crucial for the rational design of even safer and more potent nucleic acid delivery systems. Researchers and drug developers are encouraged to incorporate stereochemical considerations into their LNP optimization strategies to unlock the full therapeutic potential of RNA-based medicines.

References

- 1. Toxicity and cellular uptake of lipid nanoparticles of different structure and composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. depts.ttu.edu [depts.ttu.edu]

- 6. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 14. jove.com [jove.com]

- 15. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mouselivercells.com [mouselivercells.com]

- 17. youtube.com [youtube.com]

- 18. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]

- 19. fujifilmcdi.com [fujifilmcdi.com]

- 20. youtube.com [youtube.com]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Noninvasive Optical Tracking of Red Fluorescent Protein-Expressing Cancer Cells in a Model of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]

- 24. cancer.wisc.edu [cancer.wisc.edu]

- 25. research.charlotte.edu [research.charlotte.edu]

- 26. Vegfr3-tdTomato, a reporter mouse for microscopic visualization of lymphatic vessel by multiple modalities - PMC [pmc.ncbi.nlm.nih.gov]

(S)-C12-200 CAS number and molecular weight

An In-depth Technical Guide to (S)-C12-200

Introduction

(S)-C12-200 is a stereopure, ionizable cationic lipid that has garnered significant attention within the field of drug delivery, particularly for its application in lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). As a multi-tail lipidoid, its unique structure is designed to facilitate the encapsulation and subsequent intracellular release of nucleic acid payloads. This technical guide provides a comprehensive overview of (S)-C12-200, including its physicochemical properties, detailed experimental protocols for its use in LNP formulations, and a visualization of its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development who are exploring advanced delivery systems for nucleic acid-based therapeutics.

Physicochemical Properties of (S)-C12-200

The fundamental properties of (S)-C12-200 are crucial for its function as a key component of LNP delivery systems. A summary of these properties is presented in the table below.

| Property | Value |

| CAS Number | 1226552-44-8[1][2] |

| Molecular Formula | C₇₀H₁₄₅N₅O₅[1][2] |

| Molecular Weight | 1136.96 g/mol [2] (also reported as 1137.0 g/mol [1]) |

| Formal Name | 1,1′-[[2-[4-[2-[[2-[bis[(2S)-2-hydroxydodecyl]amino]ethyl][(2S)-2-hydroxydodecyl]amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol[1] |

| Synonyms | C12-200-S[1] |

| Purity | ≥98%[1] |

| Appearance | A solution in ethanol[1] |

| pKa | 7.12[1][2] |

Role in mRNA Delivery

(S)-C12-200 is a critical component in the formulation of LNPs for mRNA delivery. Studies have shown that the stereochemistry of ionizable lipids can significantly influence the efficacy and tolerability of LNPs. Specifically, LNPs formulated with the (S)-enantiomer of C12-200 have demonstrated superior mRNA delivery in vivo compared to formulations containing the (R)-enantiomer or the racemic mixture.[2][3][4] This enhanced performance suggests that stereopure ionizable lipids like (S)-C12-200 can improve the therapeutic window for mRNA-based medicines.

The primary function of (S)-C12-200 in LNPs is to complex with the negatively charged mRNA and facilitate its escape from the endosome into the cytoplasm, where it can be translated into protein. At a physiological pH, (S)-C12-200 is near-neutral, but it becomes protonated and positively charged within the acidic environment of the endosome.[5][6] This charge switch is believed to promote the disruption of the endosomal membrane, leading to the release of the mRNA cargo.[4][6]

Experimental Protocols

The following section outlines a general protocol for the formulation of (S)-C12-200-based LNPs for mRNA delivery, based on methodologies reported in the literature. Optimization of specific parameters is often necessary for different mRNA payloads and target applications.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles encapsulating mRNA are typically formed using a microfluidic mixing device, which allows for rapid and controlled nanoprecipitation of the lipid components around the nucleic acid cargo.

Materials:

-

(S)-C12-200

-

Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

PEG-lipid: e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

-

mRNA in an appropriate buffer (e.g., 10 mM sodium citrate, pH 3.0)

-

Ethanol (100%)

-

Microfluidic mixing device (e.g., Precision NanoSystems NanoAssemblr)

Procedure:

-

Preparation of Lipid Stock Solutions: Prepare individual stock solutions of (S)-C12-200, DOPE (or DSPC), cholesterol, and DMPE-PEG2000 in 100% ethanol.

-

Lipid Mixture Preparation: Combine the lipid stock solutions in an appropriate molar ratio. A commonly used molar ratio for C12-200-based LNPs is 35:16:46.5:2.5 ((S)-C12-200:DOPE:Cholesterol:PEG-lipid).[5][7]

-

mRNA Solution Preparation: Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM sodium citrate at pH 3.0.[8]

-

Microfluidic Mixing: Set up the microfluidic device with the lipid mixture in one inlet and the mRNA solution in another. The flow rate ratio of the aqueous phase to the ethanolic lipid phase is typically set at 3:1.[8][9] The total flow rate can be adjusted (e.g., 4-12 mL/min) to influence particle size.[8]

-

Dialysis and Concentration: The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. The LNPs can then be concentrated using appropriate ultrafiltration methods.

In Vitro Transfection

To assess the efficacy of the formulated LNPs, in vitro transfection experiments are commonly performed using various cell lines.

Procedure:

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa, or A549) in a 24-well plate at a density that will result in approximately 80-90% confluency at the time of transfection.[9][10]

-

LNP Treatment: Add the LNP-encapsulated mRNA to the cells at various concentrations.

-

Incubation: Incubate the cells with the LNPs for a specified period, typically 24-48 hours.

-

Analysis: The expression of the protein encoded by the delivered mRNA can be quantified using appropriate methods, such as a luciferase assay for luciferase reporter mRNA or ELISA for secreted proteins.[5][11]

Visualization of LNP-mediated mRNA Delivery

The following diagrams illustrate the key processes involved in the formulation and cellular uptake of (S)-C12-200 LNPs.

Caption: LNP Formulation Workflow using Microfluidics.

Caption: Cellular Uptake and mRNA Release Mechanism.

References

- 1. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituting racemic ionizable lipids with stereopure ionizable lipids can increase mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituting racemic ionizable lipids with stereopure ionizable lipids can increase mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Research-Grade (S)-C12-200 for Drug Delivery Applications

This technical guide provides a comprehensive overview of the research-grade ionizable cationic lipid, (S)-C12-200. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA. This document covers the technical specifications of (S)-C12-200, protocols for the formulation and characterization of LNPs, and an analysis of its delivery mechanism and in vivo performance.

Introduction to (S)-C12-200

(S)-C12-200 is a stereopure ionizable cationic lipid that has demonstrated significant efficacy in the formulation of lipid nanoparticles for the delivery of genetic drugs.[1] As an isomer of the widely used C12-200, its specific stereochemistry has been shown to enhance mRNA delivery in vivo.[1] The branched-chain structure of C12-200 has been instrumental in the development of LNPs for delivering siRNA, saRNA, and mRNA, primarily targeting the liver.[2][3] This makes (S)-C12-200 a valuable tool for research and development in gene therapy and vaccine development.

Commercial Suppliers and Technical Specifications

Research-grade (S)-C12-200 is available from several commercial suppliers, ensuring its accessibility for preclinical research.

Table 1: Commercial Suppliers of (S)-C12-200

| Supplier | Product Name | CAS Number |

| Cayman Chemical | (S)-C12-200 | 1226552-44-8 |

| MedKoo Biosciences | C12-200 S-isomer | 1226552-44-8 |

| Avanti Polar Lipids | C12-200 | 1220890-25-4 (racemic) |

Table 2: Technical Specifications of (S)-C12-200

| Property | Specification | Reference |

| Formal Name | 1,1′-[[2-[4-[2-[[2-[bis[(2S)-2-hydroxydodecyl]amino]ethyl][(2S)-2-hydroxydodecyl]amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol | [1] |

| Molecular Formula | C₇₀H₁₄₅N₅O₅ | [1][4] |

| Formula Weight | 1137.0 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | Typically supplied as a 50 mg/mL solution in ethanol | [1] |

| Solubility | Soluble in ethanol | [1] |

| pKa | 7.12 | [1] |

| Storage | -20°C | [1][4] |

| Stability | ≥ 1 year at -20°C | [1] |

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The following protocol describes a general method for formulating (S)-C12-200-based LNPs using a microfluidic mixing approach. This method is widely adopted for producing LNPs with consistent and controlled characteristics.

Materials:

-

(S)-C12-200 in ethanol

-

Helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

-

Cholesterol in ethanol

-

PEG-lipid (e.g., DMG-PEG 2000) in ethanol

-

Nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

-

Prepare Lipid Stock Solutions: Dissolve (S)-C12-200, helper lipid, cholesterol, and PEG-lipid in 100% ethanol to their desired stock concentrations.

-

Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio. A commonly used molar ratio for C12-200-based LNPs is 35:16:46.5:2.5 ((S)-C12-200:DOPE:Cholesterol:PEG-lipid).[5]

-

Prepare Nucleic Acid Solution: Dilute the nucleic acid in the low pH buffer to the desired concentration.

-

Microfluidic Mixing: Set up the microfluidic device with the lipid mixture in one syringe and the nucleic acid solution in another. A typical flow rate ratio of the aqueous to the organic phase is 3:1.

-

LNP Formation: Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of LNPs, encapsulating the nucleic acid.

-

Purification: The resulting LNP solution is typically purified and concentrated by tangential flow filtration or dialysis to remove ethanol and unencapsulated nucleic acids, and to exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4).

LNP Characterization

Table 3: Key LNP Characterization Parameters and Methods

| Parameter | Method | Typical Values for C12-200 LNPs |

| Particle Size (Hydrodynamic Diameter) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 70-100 nm, PDI < 0.2[1][6] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at physiological pH |

| Encapsulation Efficiency (%EE) | RiboGreen Assay | >90%[6] |

Protocol for Encapsulation Efficiency Determination (RiboGreen Assay):

-

Prepare two sets of LNP samples.

-

To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid (total nucleic acid).

-

To the other set, add a buffer without detergent to measure the amount of unencapsulated (free) nucleic acid.

-

Add the RiboGreen reagent to both sets and measure the fluorescence.

-

Calculate the encapsulation efficiency using the formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.[7]

Cellular Uptake and Endosomal Escape

The delivery of the nucleic acid payload to the cytoplasm is a multi-step process involving cellular uptake and subsequent escape from the endosome.

Cellular Uptake Pathway

Studies have suggested that LNPs formulated with C12-200 are internalized by cells primarily through macropinocytosis .[1] This process involves significant membrane ruffling and actin rearrangement.

Caption: Cellular uptake of (S)-C12-200 LNPs via macropinocytosis.

Endosomal Escape Mechanism

The acidic environment of the endosome is crucial for the release of the nucleic acid from the LNP into the cytoplasm.

Caption: Proposed mechanism of endosomal escape for (S)-C12-200 LNPs.

The ionizable nature of (S)-C12-200 (pKa = 7.12) means that it is largely neutral at physiological pH but becomes protonated and positively charged in the acidic environment of the endosome.[1] This charge switch facilitates the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[4][8][][10]

In Vivo Performance and Comparative Data

The in vivo efficacy of (S)-C12-200 has been evaluated in various studies, often in comparison to its racemic mixture or other ionizable lipids.

Table 4: In Vivo Performance Data for C12-200-based LNPs

| Parameter | C12-200 | SM-102 | ALC-0315 | MC3 | Reference |

| In Vivo mRNA Expression (Luciferase) | Lower | Higher | Higher | Lower | [1][6] |

| Primary Organ Targeted | Liver, Spleen | Liver | Liver | Liver | [11] |

Studies have shown that while C12-200-based LNPs effectively deliver their payload, other ionizable lipids such as SM-102 and ALC-0315 may lead to higher levels of protein expression in vivo.[1][6] However, it is crucial to note that the choice of ionizable lipid can be application-specific, and factors such as the nucleic acid cargo, target cell type, and desired safety profile should be considered.

A key finding is the superior performance of the stereopure (S)-C12-200 isomer compared to the (R)-isomer. Intravenous administration of LNPs containing (S)-C12-200 and encapsulating mRNA resulted in a greater percentage of tdTomato+ hepatocytes, endothelial cells, and Kupffer cells in the livers of Ai14 mice compared to LNPs with the (R)-isomer.[1]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the development and evaluation of (S)-C12-200-based LNPs.

Caption: A typical experimental workflow for LNP development.

Conclusion

(S)-C12-200 is a potent, research-grade ionizable lipid that serves as a valuable tool for the development of LNP-based nucleic acid delivery systems. Its stereopure nature offers potential advantages in delivery efficiency over its racemic counterpart. This technical guide provides a foundational understanding of its properties, handling, and application in preclinical research. For optimal results, researchers should carefully consider the formulation parameters and perform thorough characterization and evaluation of their LNP systems.

References

- 1. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. echelon-inc.com [echelon-inc.com]

- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 8. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 10. pnas.org [pnas.org]

- 11. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-C12-200 LNP Formulation for mRNA Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The ionizable cationic lipid (S)-C12-200 is a key component in many LNP formulations, facilitating the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells.[1][2] This document provides a detailed protocol for the formulation, characterization, and application of (S)-C12-200-based LNPs for mRNA delivery, intended for research and preclinical development.

The ionizable nature of C12-200 is crucial to its function. At an acidic pH during formulation, the lipid is positively charged, enabling electrostatic interaction with mRNA.[1] Upon entering the bloodstream at physiological pH, the LNP surface becomes near-neutral, reducing non-specific interactions.[1] Following cellular uptake via endocytosis, the acidic environment of the endosome protonates C12-200 again, promoting endosomal escape and the release of mRNA into the cytoplasm for protein translation.[1]

Experimental Protocols

I. Preparation of Lipid and mRNA Stock Solutions

A. Lipid Stock Solution Preparation:

-

Prepare individual stock solutions of (S)-C12-200, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000 or C14-PEG2000) in absolute ethanol.[1][3]

-

Ensure all lipids are fully dissolved. Gentle heating at 37°C with intermittent vortexing may be necessary.[1][3]

-

Combine the individual lipid stock solutions to create a final lipid mixture in ethanol. A commonly used molar ratio is 35:16:46.5:2.5 for C12-200:DOPE:Cholesterol:PEG lipid.[4][5][6][7]

-

The lipid mixture can be stored at -20°C for at least a week.[1]

B. mRNA Solution Preparation:

-

Thaw the mRNA encoding the protein of interest on ice.[3]

-

Dilute the mRNA to a working concentration (e.g., 0.14 mg/mL) in an RNase-free aqueous buffer with an acidic pH, such as 50 mM sodium acetate (pH 4.0) or 10 mM sodium citrate (pH 3.0).[1][6] The acidic buffer is critical for the protonation of C12-200 and subsequent mRNA encapsulation.

II. LNP Formulation using Microfluidics

Microfluidic mixing is a reproducible method for producing LNPs with controlled size and low polydispersity.

-

Set up a microfluidic mixing device with a staggered herringbone or T-junction mixer.[1]

-

Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.

-

Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.[8]

-

The total flow rate can be adjusted (e.g., 4 mL/min or 12 mL/min) to influence particle size.[6]

-

Initiate the flow to mix the two solutions rapidly. The rapid change in solvent polarity causes the lipids to self-assemble and encapsulate the mRNA.

-

Immediately after formation, dilute the LNP solution in a neutral buffer like phosphate-buffered saline (PBS, pH 7.4) to minimize lipid degradation in the acidic environment.[1]

III. LNP Purification and Sterilization

-

To remove residual ethanol and unencapsulated mRNA, dialyze the LNP solution against PBS (pH 7.4) overnight using dialysis tubing with an appropriate molecular weight cut-off (e.g., 30 kDa).[1]

-

If necessary, concentrate the LNP solution using centrifugation with a suitable molecular weight cut-off filter.[1]

-

For in vivo applications, sterilize the final LNP formulation by filtering through a 0.22 µm syringe filter.[1][3]

IV. LNP Characterization

A. Particle Size and Polydispersity Index (PDI):

-

Dilute the LNP sample in PBS.

-

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[1]

B. Zeta Potential:

-

Dilute the LNP sample in an appropriate buffer.

-

Measure the surface charge of the LNPs using Laser Doppler Electrophoresis.[1]

C. mRNA Encapsulation Efficiency:

-

Use a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay.[9]

-

Prepare two samples of the LNP formulation. Dilute one in a buffer that maintains LNP integrity (e.g., TE buffer) and the other in a buffer containing a detergent (e.g., 1% Triton X-100) to disrupt the LNPs and expose all mRNA.[9]

-

Measure the fluorescence of both samples after adding the RiboGreen reagent.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (FluorescenceTriton - FluorescenceTE) / FluorescenceTriton * 100

V. In Vitro Transfection

-

Plate target cells (e.g., A549, HepG2, HEK293) in a suitable multi-well plate and allow them to adhere overnight.[1][3][9]

-

Remove the culture medium and replace it with fresh medium containing the desired concentration of mRNA-LNPs.[3]

-

Incubate the cells for a specified period (e.g., 24-48 hours).[1][9]

-

Assess protein expression using a suitable method, such as a luciferase assay for luciferase mRNA or fluorescence microscopy for fluorescent protein-encoding mRNA.[1][8]

VI. In Vivo mRNA Delivery in Mice

-

Administer the sterile mRNA-LNP formulation to mice via the desired route (e.g., intravenous tail vein injection or intramuscular injection).[3][5][8] A typical dose for intravenous injection is 0.5 mg/kg of mRNA.[5]

-

After a defined period (e.g., 6 hours), euthanize the mice and harvest organs of interest (e.g., liver, spleen).[6][10]

-

Analyze protein expression in the harvested organs using methods like in vivo imaging systems (IVIS) for luciferase expression or ELISA for secreted proteins.[3][10]

Data Presentation

Table 1: Example Formulation Parameters for C12-200 LNPs

| Parameter | Value | Reference |

| Ionizable Lipid | (S)-C12-200 | [1][4][5] |

| Phospholipid | DOPE | [1][4][5] |

| Structural Lipid | Cholesterol | [1][4][5] |

| PEGylated Lipid | DMG-PEG(2000) or C14-PEG2000 | [1][5] |

| Lipid Molar Ratio (C12-200:DOPE:Chol:PEG) | 35:16:46.5:2.5 | [1][4][5][6][7] |

| Aqueous Buffer for mRNA | 50 mM Sodium Acetate, pH 4.0 | [1] |

| Aqueous:Ethanol Ratio | 3:1 | [1] |

| Ionizable Lipid:mRNA (w:w) Ratio | 10:1 | [1][5] |

Table 2: Typical Physicochemical Properties of C12-200 LNPs

| Property | Typical Value | Method | Reference |

| Particle Size (Diameter) | 70 - 100 nm | Dynamic Light Scattering (DLS) | [8] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [8] |

| Zeta Potential | Near-neutral at physiological pH | Laser Doppler Electrophoresis | [8] |

| mRNA Encapsulation Efficiency | > 90% | Quant-iT RiboGreen Assay | [3] |

Visualizations

Caption: Workflow for mRNA-LNP formulation.

Caption: Cellular mechanism of mRNA delivery.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 4. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 10. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Formulating siRNA Therapeutics with (S)-C12-200

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of small interfering RNA (siRNA) therapeutics using the ionizable lipidoid (S)-C12-200. The following sections detail the preparation, characterization, and application of (S)-C12-200-based lipid nanoparticles (LNPs) for efficient gene silencing.

Introduction to (S)-C12-200 for siRNA Delivery

(S)-C12-200 is a branched-chain ionizable lipidoid that has demonstrated high potency in delivering siRNA to target cells, particularly hepatocytes.[1][2] Its structure allows for efficient encapsulation of siRNA and facilitates endosomal escape, a critical step for the cytoplasmic delivery of siRNA to the RNA-induced silencing complex (RISC).[3][4] Formulations incorporating (S)-C12-200 have achieved potent in vivo gene knockdown with EC50 values as low as 0.01 mg/kg in mice.[3][5]

Lipid nanoparticles formulated with (S)-C12-200 typically consist of the ionizable lipidoid, a helper lipid such as cholesterol, a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and a PEGylated lipid to control particle size and improve stability.[5][6][7] The precise molar ratios of these components are critical for optimizing delivery efficiency and can be tailored for specific applications.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for (S)-C12-200-based siRNA LNP formulations, providing a basis for comparison and experimental design.

Table 1: Physicochemical Properties of (S)-C12-200 LNPs

| Parameter | Typical Range | Method of Analysis |

| Average Particle Size (Diameter) | 60 - 120 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Near-neutral at physiological pH | Laser Doppler Electrophoresis |

| siRNA Encapsulation Efficiency | > 80% | RiboGreen Assay |

Table 2: In Vivo Gene Silencing Efficacy of (S)-C12-200 LNPs in Mice

| Target Gene | ED50 (mg/kg siRNA) | Route of Administration | Reference |

| Factor VII (FVII) | ~0.01 - 0.03 | Intravenous | [3][9] |

| Various Hepatocyte Targets | As low as 0.01 | Intravenous | [1][5] |

Experimental Protocols

Preparation of (S)-C12-200 Lipid Nanoparticles (LNPs) for siRNA Encapsulation

This protocol describes the formulation of siRNA-LNPs using a microfluidic mixing technique, which allows for reproducible and scalable production.[10][11][12]

Materials:

-

(S)-C12-200

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

-

siRNA of interest

-

Ethanol (200 proof, absolute)

-

Citrate buffer (e.g., 50 mM, pH 4.0) or Acetate buffer[13]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

-

Prepare Lipid Stock Solutions:

-

Prepare individual stock solutions of (S)-C12-200, cholesterol, DSPC, and DMPE-PEG2000 in absolute ethanol.

-

Ensure all lipids are fully dissolved. Gentle heating (e.g., 37°C) and vortexing may be required.[14]

-

-

Prepare Ethanolic Lipid Mixture:

-

In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 35% C12-200, 46.5% cholesterol, 16% DOPE, and 2.5% PEG[9]). Mix thoroughly by pipetting.

-

-

Prepare Aqueous siRNA Solution:

-

Dissolve the siRNA in the acidic aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the ethanolic lipid mixture into one syringe and the aqueous siRNA solution into another.

-

Set the flow rate ratio (aqueous to solvent), typically 3:1, and the total flow rate.[13]

-

Initiate the mixing process to allow for the self-assembly of siRNA-LNPs.

-

-

Downstream Processing:

-

Immediately after formulation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to minimize lipid degradation.[14]

-

Dialyze the LNP solution against PBS (pH 7.4) overnight using appropriate molecular weight cut-off (MWCO) tubing (e.g., 30 kDa) to remove ethanol and unencapsulated siRNA.[14]

-

The LNP solution can be concentrated if necessary using centrifugal filters.[14]

-

For sterile applications, filter the final LNP solution through a 0.22 µm filter.[14]

-

-

Storage:

Characterization of siRNA-LNPs

Protocol:

-

Particle Size and Polydispersity Index (PDI):

-

Dilute a sample of the LNP solution in PBS.

-

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

-

-

Encapsulation Efficiency:

-

Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

-

Calculate the encapsulation efficiency based on the difference in fluorescence.

-

-

Zeta Potential:

-

Dilute the LNP sample in an appropriate buffer.

-

Measure the surface charge using Laser Doppler Electrophoresis.

-

In Vitro Gene Silencing Assay

This protocol outlines a general method for assessing the gene-silencing efficacy of formulated siRNA-LNPs in a relevant cell line.

Materials:

-

Target cells (e.g., HeLa cells stably expressing a reporter gene like luciferase[5])

-

Complete cell culture medium

-

siRNA-LNPs (targeting the gene of interest and a non-targeting control)

-

Assay reagents for measuring gene expression (e.g., Luciferase assay kit, reagents for qRT-PCR or Western blotting)

Protocol:

-

Cell Seeding:

-

Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate overnight under standard cell culture conditions.

-

-

Transfection:

-

Assessment of Gene Silencing:

-

For reporter genes (e.g., Luciferase): Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

For endogenous genes:

-

mRNA level (qRT-PCR): Isolate total RNA from the cells, perform reverse transcription, and quantify the target mRNA levels using quantitative real-time PCR.[17]

-

Protein level (Western Blot): Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control.[15][17]

-

-

-

Data Analysis:

-

Normalize the expression of the target gene to a housekeeping gene or a non-targeting control.

-

Calculate the percentage of gene knockdown compared to untreated or control LNP-treated cells.

-

Visualizations

Signaling Pathway and Mechanism of Delivery